molecular formula C23H27N5O2 B2711734 (1-methyl-1H-indazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310128-52-8

(1-methyl-1H-indazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2711734
CAS RN: 2310128-52-8
M. Wt: 405.502
InChI Key: KWUBUVPRUJLZFI-UHFFFAOYSA-N
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Description

(1-methyl-1H-indazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis Approaches : Research describes various methods for synthesizing complex heterocyclic compounds, which can include structures similar to the compound . For example, a general approach for preparing 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine involves converting indanone or tetralone to a cyanohydrin, then subjected to hydrogenolysis followed by lactamization and reduction to provide bicyclic aryl piperidine (O’Donnell et al., 2004).

  • Structural Studies : Investigations into the solid-state, solution, and gas phase structures of related compounds, such as 2-acylmethyl-2-oxazolines, have been reported. These studies include synthetic, structural, and theoretical analyses to understand the various isomeric forms these compounds can take (Jones et al., 2013).

Pharmacological and Biological Activities

  • Anticancer and Antimicrobial Activities : Compounds incorporating structures similar to the mentioned compound have been synthesized and evaluated for their biological activities. For instance, some novel heterocyclic compounds showed promising anticancer activity against a panel of 60 cancer cell lines and notable antibacterial and antifungal activities (Katariya et al., 2021).

  • Receptor Antagonist Activity : Certain bicyclic compounds with similar structural elements have been shown to exhibit antagonist activity at specific receptors, such as the 5-HT2 receptor (Watanabe et al., 1992).

  • Antitumor Properties : Research on Arisaema decipiens, a traditional antitumor herb, isolated a new piperidine alkaloid and other compounds. These compounds, including piperidine derivatives, displayed potential inhibitory activity against certain cancer cell lines (Zhao et al., 2010).

Other Applications

  • Chemical Modification and Interaction Studies : Studies on compounds with similar structural components focus on their interaction with receptors and potential for modification. For example, the molecular interaction of certain antagonists with the CB1 cannabinoid receptor has been analyzed, providing insights into binding interactions and receptor modulation (Shim et al., 2002).

  • Synthetic Applications : Various synthetic pathways and methods have been developed for compounds with structures akin to the target compound. These methods are crucial for creating complex molecular structures for further pharmacological studies (Cann et al., 2012).

properties

IUPAC Name

(1-methylindazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-27-20-9-5-3-7-18(20)22(26-27)23(29)28-12-10-16(11-13-28)15-30-21-14-17-6-2-4-8-19(17)24-25-21/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBUVPRUJLZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)COC4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.